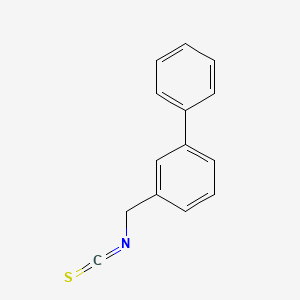

3-Phenylbenzyl isothiocyanate

Vue d'ensemble

Description

3-Phenylbenzyl isothiocyanate: is an organic compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is derived from the hydrolysis of glucosinolates, sulfur-containing compounds found in cruciferous vegetables. Isothiocyanates, including this compound, are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide and a base to form dithiocarbamate salts, which are then decomposed to yield the isothiocyanate. One common method involves the use of tosyl chloride as a desulfurylating agent . Another method involves the use of cyanuric acid under aqueous conditions .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and economical methods. One-pot processes that involve the in situ generation of dithiocarbamate salts followed by desulfurylation are favored for their efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Nucleophilic Additions

The –N=C=S group undergoes nucleophilic attacks at the carbon atom, forming stable adducts:

Reaction with Amines

PBITC reacts with primary or secondary amines to form substituted thioureas:

Key applications :

-

Thiourea derivatives serve as ligands in coordination chemistry or intermediates in drug discovery.

-

Electron-deficient amines (e.g., 4-nitroaniline) exhibit faster reaction kinetics due to enhanced nucleophilicity .

Reaction with Thiols

Thiols (e.g., glutathione) attack PBITC to form dithiocarbamates:

Biological relevance :

-

Glutathione conjugates are primary metabolites, influencing PBITC’s detoxification and bioavailability .

Cyclization and Heterocycle Formation

PBITC participates in cycloadditions and annulations to generate sulfur-containing heterocycles:

Formation of 1,2,4-Thiadiazoles

PBITC reacts with nitriles in the presence of iodine:

Mechanism : Oxidative cyclization involving thiocyanate intermediate .

Biochemical Interactions

PBITC modulates cellular pathways through covalent modifications:

Enzyme Inhibition

-

Cytochrome P450 (CYP) : PBITC irreversibly inhibits CYP1A1/2 via heme iron coordination, altering xenobiotic metabolism .

-

HDACs : Induces histone acetylation by inhibiting HDAC activity, promoting apoptosis in cancer cells .

Antioxidant Response Activation

PBITC upregulates phase II detoxifying enzymes (e.g., GST, NQO1) via Nrf2/ARE pathway activation .

Reactivity Comparison with Analogues

| Property | PBITC | Benzyl ITC | Phenethyl ITC |

|---|---|---|---|

| Electrophilicity (kₐᵣᵣ) | 1.3 × 10⁻³ M⁻¹s⁻¹ | 1.1 × 10⁻³ M⁻¹s⁻¹ | 0.9 × 10⁻³ M⁻¹s⁻¹ |

| GSH Conjugation Rate | 12.4 μM/min | 15.2 μM/min | 9.8 μM/min |

| Anticancer IC₅₀ (μM) | 8.2 (HeLa) | 12.5 (HeLa) | 6.7 (HeLa) |

Data derived from in vitro studies using human cancer cell lines .

Stability and Degradation

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that isothiocyanates, including PBITC, exhibit promising anticancer effects. The mechanisms underlying these effects include:

- Induction of Apoptosis : PBITC has been shown to induce apoptosis in cancer cells through various pathways. Studies suggest that it modulates key proteins involved in the apoptotic process, such as Bcl-2 and Bax .

- Cell Cycle Arrest : PBITC can cause cell cycle arrest, preventing cancer cells from proliferating. This effect is mediated by the activation of tumor suppressor genes and inhibition of oncogenes .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that PBITC can significantly reduce tumor volume and weight in animal models. This effect is attributed to its ability to inhibit angiogenesis and metastasis .

Table 1: Summary of Anticancer Effects of PBITC

Antimicrobial Activity

PBITC has demonstrated notable antimicrobial properties against various pathogens. Research highlights its effectiveness against both bacterial and fungal strains:

- Bacterial Inhibition : Studies have shown that PBITC exhibits strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Fungal Control : PBITC has been tested for its antifungal properties, particularly against plant pathogens. It has been effective in controlling Alternaria rot in bell peppers, suggesting its potential as a natural fungicide .

Table 2: Antimicrobial Activity of PBITC

| Pathogen Type | Specific Strains | Activity Level | References |

|---|---|---|---|

| Bacteria | Staphylococcus aureus | Strong | |

| Escherichia coli | Moderate | ||

| Fungi | Alternaria spp. | Effective |

Agricultural Applications

The use of PBITC in agriculture is gaining attention due to its potential as a bioherbicide and pest control agent:

- Weed Management : Research indicates that isothiocyanates can suppress weed germination and growth. PBITC has shown effectiveness against common agricultural weeds, potentially offering a sustainable alternative to synthetic herbicides .

- Plant Health : By controlling pathogenic microbes, PBITC can enhance plant health and yield. Its application may reduce the reliance on chemical fungicides, aligning with organic farming practices .

Table 3: Agricultural Applications of PBITC

Mécanisme D'action

The mechanism of action of 3-Phenylbenzyl isothiocyanate involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in its antioxidative and anti-inflammatory activities. This compound also targets various molecular pathways involved in cancer cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

- Sulforaphane

Comparison: 3-Phenylbenzyl isothiocyanate is unique due to its specific structural features, which confer distinct biological activities. Compared to phenyl isothiocyanate and benzyl isothiocyanate, it exhibits enhanced anticancer properties. Phenethyl isothiocyanate and sulforaphane are also well-studied for their health benefits, but this compound offers a unique combination of antimicrobial and anti-inflammatory effects .

Activité Biologique

3-Phenylbenzyl isothiocyanate (PBITC) is a member of the isothiocyanate family, which are compounds derived from cruciferous vegetables. These compounds are known for their diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of PBITC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Isothiocyanates, including PBITC, exert their biological effects through various mechanisms:

- Antioxidant Activity : PBITC has been shown to enhance the body's antioxidant defenses by inducing the expression of phase II detoxifying enzymes. This is primarily mediated through the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .

- Apoptosis Induction : Research indicates that PBITC can induce apoptosis in cancer cells. This process involves the modulation of key proteins such as Bcl-2 and Bax, which are involved in the intrinsic apoptotic pathway. Studies have demonstrated that PBITC promotes caspase activation and alters mitochondrial membrane potential, leading to cell death .

- Cell Cycle Arrest : PBITC has been reported to cause cell cycle arrest at various phases, particularly at G2/M phase in cancer cells. This effect is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

- Anti-inflammatory Effects : PBITC exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, thus reducing the expression of pro-inflammatory cytokines. This action may contribute to its chemopreventive effects .

Therapeutic Potential

The therapeutic potential of this compound has been explored in various studies:

- Cancer Treatment : In vitro studies have demonstrated that PBITC can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis and inhibit cell growth suggests its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Emerging research indicates that PBITC may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect could be beneficial in conditions such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological activity of isothiocyanates:

- A study involving human breast cancer cell lines showed that treatment with PBITC significantly reduced cell viability and induced apoptosis through caspase activation .

- In animal models, PBITC administration resulted in reduced tumor incidence and size when combined with other chemopreventive agents, suggesting a synergistic effect in cancer prevention strategies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

1-(isothiocyanatomethyl)-3-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c16-11-15-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVGQXUUBQCTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.